REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([N+:10]([O-])=O)=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=1)[NH2:7].[N:13]([O-])=O.[Na+].Cl[Sn]Cl.[OH-].[Na+]>CC(O)=O.O.Cl>[Cl:1][C:2]1[CH:8]=[C:6]2[C:5]([CH:9]=[N:13][NH:7]2)=[CH:4][C:3]=1[NH2:10] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(N)C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
46 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 28 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added all at once via pipet
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated en vacuo
|
Type
|
CUSTOM
|
Details
|
to provide an orange solid, which
|
Type
|
CUSTOM
|
Details
|
was azeotroped several times with hexanes
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in EtOH (12 mL)
|
Type
|
TEMPERATURE
|
Details
|
was heated to 60° C. for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography (25% EtOAc/CH2Cl2)
|
Reaction Time |
28 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C=NNC2=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |